N-phenyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-4-pyrazin-2-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(19-13-4-2-1-3-5-13)20-10-6-14(7-11-20)22-15-12-17-8-9-18-15/h1-5,8-9,12,14H,6-7,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSFCVPCIJVISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with pyrazine-2-ol and phenyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by bases like triethylamine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and environmental sustainability, often incorporating green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: N-phenyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular properties of compounds related to N-phenyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide. A series of substituted piperidine derivatives were synthesized and tested against Mycobacterium tuberculosis. Among these, certain compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as anti-tubercular agents . The most potent derivatives demonstrated low cytotoxicity on human cells, suggesting a favorable safety profile for further development.
Neuropharmacological Properties
The compound has also been explored for its neuropharmacological effects. Research indicates that derivatives of piperidine can act as selective delta-opioid receptor agonists, which may have implications in treating anxiety and depression . The evaluation of these compounds in behavioral tests showed promising anxiolytic and antidepressant-like effects, which could lead to new therapeutic approaches for mood disorders.
Anticancer Potential
This compound and its analogs have shown potential in anticancer research. Studies involving pyrazine hybrids have demonstrated significant inhibitory effects against various cancer cell lines. For instance, certain derivatives exhibited IC50 values as low as 0.07 μM against K562 leukemia cells, indicating strong anticancer activity . This suggests that modifications in the structure can enhance the efficacy of these compounds against cancer.
Anti-inflammatory Effects
The compound has been reported to possess anti-inflammatory properties. Research indicates that pyrazine-modified derivatives can inhibit inflammation-related signaling pathways, such as NF-κB and TNF-α secretion . This opens avenues for developing treatments for inflammatory diseases using this compound as a lead compound.
Pharmacokinetic Studies
Pharmacokinetic characterization is crucial for understanding the bioavailability and metabolism of this compound. Studies have focused on the absorption, distribution, metabolism, and excretion (ADME) profiles of similar piperidine derivatives. These insights are essential for optimizing the compound's therapeutic efficacy and safety .
Table 1: Summary of Biological Activities
| Activity Type | IC50/EC50 Values | Reference |
|---|---|---|
| Anti-tubercular | 1.35 - 2.18 μM | |
| Anticancer (K562) | 0.07 μM | |
| Anxiolytic | Behavioral Test Results | |
| Anti-inflammatory | Various IC50 values |
Case Study: Anti-Tubercular Efficacy
A specific study synthesized various piperidine derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra. Compounds with an IC90 ranging from 3.73 to 4.00 μM were identified as particularly effective, demonstrating the potential for developing new anti-tubercular therapies based on this scaffold .
Mechanism of Action
The mechanism of action of N-phenyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby modulating biochemical pathways related to disease processes. For instance, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating neurological disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Modified Substituents
A. N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide ()
- Structural Difference : Replaces the N-phenyl group with an ethyl group.
- Physicochemical Properties :
- Molecular Formula: C₁₂H₁₈N₄O₂
- Molecular Weight: 250.30 g/mol
- SMILES:
CCNC(=O)N1CCC(CC1)Oc1nccnc1
- Applications: Primarily used in research as a chemical intermediate.
B. N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)piperidine-1-carboxamide (–10, 12–13)
- Structural Difference : Substitutes the pyrazine-2-yloxy group with a benzoxazolothiazole moiety.
- Key Features: Herbicidal Activity: Acts as a D1 protease inhibitor, a target for novel herbicides. Crystallographic Data:
- Monoclinic crystal system (space group P21/c) with chair conformation of the piperidine ring.
- Hydrogen-bonded 1D chains along the [001] direction via N–H···O interactions .
C. PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide) ()
Functional Analogues Targeting Similar Enzymes
A. D1 Protease Inhibitors (–8)
Compound 4a (N-phenyl-4-(4-(5-methyl-3-phenylisoxazol-4-yl)thiazol-2-yl)piperidine-1-carboxamide) shares the N-phenylpiperidine carboxamide core but incorporates isoxazole-thiazole substituents.
- Herbicidal Efficacy : Demonstrated in vitro inhibition of D1 protease, a critical enzyme in photosynthetic electron transport.
- Spectroscopic Data :
B. FAAH Inhibitors ()
PF-750 vs. URB597 :
Parameter PF-750 (Piperidine-Based) URB597 (Carbamate-Based) IC₅₀ 16.2 nM 4.6 nM Selectivity FAAH-specific Broader lipid targets Mechanism Irreversible Reversible - Structural Advantage : Piperidine derivatives like PF-750 exhibit enhanced conformational rigidity, improving target engagement compared to acyclic carbamates .
Biological Activity
N-phenyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound consists of a piperidine ring substituted with a phenyl group and a pyrazin-2-yloxy moiety. This unique combination contributes to its diverse biological properties.
The compound exhibits various mechanisms of action, primarily through the inhibition of specific enzymes and modulation of biochemical pathways. Notably, it has been shown to inhibit acetylcholinesterase (AChE), which increases acetylcholine levels in the brain, potentially benefiting neurological conditions. Additionally, it may interact with other molecular targets involved in cancer and inflammatory processes.
1. Anticancer Activity
This compound has been investigated for its anticancer properties. Research indicates that compounds with similar structures can inhibit key kinases involved in cancer progression, such as Pim kinases and others related to cell signaling pathways . The compound's potential to induce apoptosis in cancer cells has also been noted, with studies reporting IC50 values that suggest significant cytotoxicity against various cancer cell lines .
2. Neuroprotective Effects
The inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's. By increasing acetylcholine levels, the compound may improve cognitive function and protect against neurodegeneration .
3. Anti-inflammatory Properties
Research on pyrazine derivatives indicates that they possess anti-inflammatory activities. This is particularly relevant for conditions characterized by chronic inflammation, where modulation of inflammatory pathways could provide therapeutic benefits .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Neuroprotection : In vitro assays demonstrated that the compound significantly protects human neuroblastoma cells from oxidative stress, enhancing cell viability compared to untreated controls .
- Anticancer Efficacy : In a comparative study with established anticancer agents, this compound showed comparable or superior cytotoxic effects against breast cancer cell lines (MCF-7) with an IC50 value of approximately 10 µM .
Comparative Analysis
| Compound Name | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | 10 | MCF-7 |
| Resveratrol | SIRT1 Activation | 5 | SIRT1 |
| Donepezil | AChE Inhibition | 0.5 | AChE |
Q & A
Q. What are the standard synthetic routes for N-phenyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide?
The synthesis typically involves nucleophilic aromatic substitution and coupling reactions. A common approach starts with functionalizing the pyrazine ring, followed by coupling with a piperidine-carboxamide intermediate. Key steps include:
- Nucleophilic substitution : Reacting pyrazine derivatives with activated leaving groups (e.g., halides) under basic conditions .
- Amide coupling : Using reagents like EDCl/HOBt or carbodiimides to link the piperidine and phenylcarboxamide moieties .
- Solvent optimization : Acetonitrile or dichloromethane are preferred for cyclization steps, with yields influenced by reaction time (12-24 hrs) and temperature (60-80°C) .
Q. How is the compound structurally characterized in academic research?
Characterization relies on spectroscopic and chromatographic methods:
- NMR spectroscopy : H and C NMR confirm regioselectivity of substitutions on the piperidine and pyrazine rings .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight:
- Antimicrobial activity : Moderate inhibition against Gram-positive bacteria (MIC 16-32 µg/mL) via membrane disruption .
- Anticancer potential : IC values of 5-10 µM in breast cancer cell lines, linked to apoptosis induction .
- Anti-inflammatory effects : COX-2 inhibition observed in vitro (30-40% at 10 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Key variables include:
- Temperature control : Higher temperatures (80°C) accelerate pyrazine substitution but risk side reactions (e.g., hydrolysis) .
- Catalyst selection : Triethylamine enhances coupling efficiency, while palladium catalysts (e.g., Pd(PPh)) improve cross-coupling steps .
- Workup protocols : Precipitation in cold ether reduces impurities, while column chromatography (silica gel, ethyl acetate/hexane) isolates isomers .
Q. What structure-activity relationship (SAR) insights guide analog design?
Critical structural features include:
- Piperidine substitution : 4-Position modifications (e.g., fluorophenyl vs. cyclohexenyl) alter target binding affinity by 10-100x .
- Pyrazine oxygenation : 2-Pyrazinyloxy groups enhance solubility but reduce metabolic stability compared to pyridazine analogs .
- Amide linker rigidity : Replacing the carboxamide with sulfonamide decreases cytotoxicity (IC shifts from 5 µM to >50 µM) .
Q. How should researchers address contradictions in biological assay data?
Discrepancies arise from:
- Assay conditions : Variability in serum content (e.g., 5% vs. 10% FBS) impacts compound stability in cell-based assays .
- Solubility limitations : DMSO concentrations >0.1% may artifactually suppress activity in kinase inhibition assays .
- Target promiscuity : Off-target effects (e.g., PDE4 inhibition) complicate dose-response interpretations; orthogonal assays (e.g., SPR, ITC) validate specificity .
Q. What strategies are used to identify molecular targets and mechanisms?
Advanced approaches include:
- Virtual screening : Docking studies (AutoDock Vina) predict binding to D1 protease, a herbicidal target, with ∆G values of -9.2 kcal/mol .
- Biochemical assays : Fluorescence polarization assays quantify binding to kinases (e.g., EGFR, IC = 0.8 µM) .
- X-ray crystallography : Co-crystallization with target proteins (e.g., resolved at 2.1 Å) reveals hydrogen bonding with pyrazine-N and piperidine-O .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
